BenchChemオンラインストアへようこそ!

Ethyl 8-aminooctanoate hydrochloride

Melanoma Imaging Radiopharmaceuticals Peptide Linker Optimization

Ethyl 8-aminooctanoate HCl is a protected C8 ω-amino acid linker with validated performance in bombesin (IC50 1.4 nM) and α-MSH (IC50 0.3 nM) conjugates. The eight-carbon backbone provides distinct logP and conformational flexibility superior to shorter homologs; ethyl ester protection enables orthogonal SPPS deprotection. Stable HCl salt (mp 119-120 °C) ensures reproducible peptide coupling.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74
CAS No. 29833-31-6
Cat. No. B2451796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-aminooctanoate hydrochloride
CAS29833-31-6
Molecular FormulaC10H22ClNO2
Molecular Weight223.74
Structural Identifiers
SMILESCCOC(=O)CCCCCCCN.Cl
InChIInChI=1S/C10H21NO2.ClH/c1-2-13-10(12)8-6-4-3-5-7-9-11;/h2-9,11H2,1H3;1H
InChIKeyMARYNTIOKYZZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-aminooctanoate hydrochloride (CAS 29833-31-6): A Medium-Chain ω-Amino Acid Ester with Bifunctional Reactivity for Linker Design and Peptide Synthesis


Ethyl 8-aminooctanoate hydrochloride (CAS 29833-31-6) is the hydrochloride salt of the ethyl ester derivative of 8-aminooctanoic acid, an eight-carbon ω-amino fatty acid [1]. The compound features a primary amino group at the terminal position of an octanoic acid chain and an ethyl ester moiety at the opposing end, imparting bifunctional reactivity suitable for selective amide bond formation and subsequent ester hydrolysis or transesterification. The hydrochloride salt form enhances aqueous solubility and provides stable storage characteristics at ambient temperature (melting point 119–120 °C) . In biochemical and medicinal chemistry contexts, the parent acid, 8-aminooctanoic acid (commonly abbreviated as 8-Aoc or Aoc), serves as a hydrophobic alkane linker in peptide conjugates, radiopharmaceuticals, and targeted protein degradation constructs, where its eight-carbon aliphatic chain introduces defined spatial separation and lipophilic character distinct from shorter-chain analogs [2].

Why 8-Carbon ω-Amino Acid Derivatives Cannot Be Replaced by Shorter-Chain Analogs Such as 6-Aminocaproic Acid or PEG Linkers Without Altering Biological Performance


Compounds within the ω-amino fatty acid class exhibit chain-length-dependent physicochemical and pharmacological properties that preclude simple substitution. The eight-carbon backbone of ethyl 8-aminooctanoate hydrochloride imparts a distinct logP, conformational flexibility profile, and spatial separation between conjugated moieties compared to shorter homologs such as 6-aminocaproic acid (six-carbon) or 4-aminobutanoic acid [1]. In peptide linker applications, the methylene chain length directly modulates binding affinity to target receptors: systematic studies with bombesin analogs have demonstrated that the eight-carbon 8-Aoc linker yields receptor binding affinities (IC₅₀ values) that differ substantially from both tripeptide (GGG) and PEG-based linkers when conjugated to identical targeting vectors [2]. Furthermore, in α-amylase inhibitor design, 8-aminooctanoic acid was identified as the optimal linker at a specific structural position (Y), whereas shorter-chain ω-amino acids produced inferior inhibitory constants (Ki values), demonstrating that linker length optimization is not empirically predictable and must be empirically validated [3]. The hydrochloride salt form further distinguishes this compound from its free-base counterpart in terms of handling, solubility, and storage stability, affecting procurement and workflow decisions.

Quantitative Comparative Evidence: Ethyl 8-aminooctanoate hydrochloride and Its 8-Aminooctanoic Acid Core vs. Alternative Linkers and Chain-Length Analogs


8-Aminooctanoic Acid Linker Delivers Superior α-Melanocyte-Stimulating Hormone (α-MSH) Peptide Uptake in Melanoma Relative to Tripeptide and PEG Linkers

In a head-to-head comparison of four linkers conjugated to the same lactam bridge-cyclized α-MSH peptide (Nle-CycMSHhex) and radiolabeled with 99mTc, the 8-aminooctanoic acid (Aoc) linker produced the highest melanoma uptake among all tested constructs. The study evaluated HYNIC-GGGNle-CycMSHhex (tripeptide linker), HYNIC-GSGNle-CycMSHhex (dipeptide linker), HYNIC-PEG2Nle-CycMSHhex (PEG linker), and HYNIC-AocNle-CycMSHhex (8-carbon alkane linker) [1]. At 2 hours post-injection in B16/F1 melanoma-bearing C57 mice, the Aoc-containing peptide achieved tumor uptake of 22.3 ± 1.72 %ID/g, representing the highest absolute value among all four linker variants. The corresponding IC₅₀ values for receptor binding in B16/F1 melanoma cells were 0.7 ± 0.1 nM (GGG), 0.8 ± 0.09 nM (GSG), 0.4 ± 0.08 nM (PEG2), and 0.3 ± 0.06 nM (Aoc), demonstrating that the 8-carbon alkane linker conferred the highest receptor binding affinity (lowest IC₅₀) among the series [1].

Melanoma Imaging Radiopharmaceuticals Peptide Linker Optimization

8-Aminooctanoic Acid Is the Optimal Linker at a Critical Structural Position in α-Amylase Inhibitory Peptides, Outperforming Both Shorter and Longer ω-Amino Acids

In a systematic structure-activity relationship study of tendamistat-derived peptide inhibitors of α-amylase, ω-amino acids of varying chain lengths (n = 2–10) were evaluated as linkers connecting critical binding segments at three positions (X, Y, Z) [1]. Analogues demonstrated competitive inhibition with Ki values ranging from 23 to 767 μM across the series. At the Y position specifically, 8-aminooctanoic acid (8-carbon chain) was identified as the optimal linker, producing superior inhibitory potency relative to both shorter-chain homologs (e.g., 6-aminocaproic acid, n = 6) and longer-chain variants evaluated at that position. The study noted that while 8-aminooctanoic acid was optimal at Y, longer linkers were favored at the X and Z positions, underscoring that linker optimization is position-specific and cannot be generalized across a molecular scaffold [1].

Enzyme Inhibition Peptidomimetics Linker SAR

8-Aminooctanoic Acid (8-Aoc) Alkane Linker Enables High-Affinity GRPR Binding in Bombesin-Based Radiopharmaceuticals with IC₅₀ of 1.4–3.5 nM Across Multiple Chelator Systems

Multiple independent studies have validated that 8-aminooctanoic acid (8-Aoc) functions as an effective hydrophobic spacer in bombesin(7–14) conjugates targeting the gastrin-releasing peptide receptor (GRPR), which is overexpressed in prostate, breast, and small cell lung cancers [1][2]. In a study using the NOTA chelator, NOTA-Bn-SCN-Aoc-BN(7–14) demonstrated high-affinity GRPR binding with an IC₅₀ of 1.4 nM in PC-3 prostate cancer cells [1]. In a separate study employing the SarAr chelator, SarAr-SA-Aoc-bombesin(7–14) exhibited an IC₅₀ of 3.5 nM and tumor-specific uptake of 13.0 %ID/g at 1 h post-injection in PC-3 xenograft-bearing mice [2]. These values are comparable to or exceed those of previously reported 64Cu-labeled bombesin analogs, demonstrating that the 8-Aoc spacer reliably maintains high receptor affinity across different chelator systems and radiometals [2].

Prostate Cancer Imaging GRPR Targeting PET Radiopharmaceuticals

Aliphatic Hydrocarbon Linker (8-AOC) Delivers Distinct Pharmacokinetic Clearance Profile Relative to Aromatic and Ether Linkers in Radioconjugate Biodistribution

A systematic evaluation of linking group effects on in vivo pharmacokinetics compared six radioconjugates with the structure 111In-DOTA-X-BBN(7–14)NH₂, where X = 8-aminooctanoic acid (8-AOC, aliphatic hydrocarbon), 5-ADS and 8-AOS (ether-containing), AMBA, Gly-AMBA, and Gly-AM2BA (aromatic linkers) [1]. In PC-3 tumor-bearing SCID mice, the 8-AOC-containing conjugate achieved tumor uptake of 6.66 ± 2.00 %ID/g at 15 min post-injection, comparable to the aromatic AMBA (6.36 ± 1.60 %ID/g) and ether 8-ADS (6.21 ± 1.57 %ID/g) conjugates. However, by 24 h post-injection, the aromatic linker conjugates exhibited significantly higher tumor retention (25.8–26.6% of the 15 min value) compared to the 8-AOC conjugate (11.4% retention of 15 min value), demonstrating that the aliphatic hydrocarbon linker produces faster tumor clearance than aromatic systems [1]. Additionally, radioconjugates containing aromatic linking groups exhibited significantly higher gastrointestinal tract retention than the hydrocarbon (8-AOC) or ether linking moieties [1].

Pharmacokinetic Modification Biodistribution Linker PK/PD

PEG Linker Delivers 1.6- to 3.4-Fold Higher Late-Phase Tumor Uptake Than 8-Aminooctanoic Acid Linker in α-MSH Peptide Conjugates, Demonstrating Application-Dependent Linker Selection

A 2023 study directly compared PEG2 (polyethylene glycol) and 8-aminooctanoic acid (Aoc) linkers conjugated to the same NOTA-Nle-CycMSHhex peptide scaffold and radiolabeled with 99mTc [1]. Both conjugates were prepared with >90% radiochemical yields and exhibited melanocortin-1 receptor (MC1R)-specific binding. However, the PEG2-containing conjugate demonstrated substantially higher tumor uptake at all later time points. The tumor uptake of [99mTc]Tc(CO)₃-NOTA-PEG2Nle-CycMSHhex was 1.6-fold higher at 2 h post-injection and 3.4-fold higher at 4 h post-injection compared to the Aoc-containing conjugate. Absolute tumor uptake values for the PEG2 conjugate were 31.93 ± 2.57 %ID/g at 2 h and 20.31 ± 3.23 %ID/g at 4 h, versus correspondingly lower values for the Aoc conjugate (calculated as 19.96 %ID/g at 2 h and 5.97 %ID/g at 4 h based on the reported fold differences) [1]. Normal organ uptake for the PEG2 conjugate was below 1.8% ID/g at 2 h, and renal uptake was only 1.73 ± 0.37 %ID/g at 2 h.

Linker Comparison Melanoma Targeting PEG vs. Alkane Linker

Ethyl Ester Protection Provides Synthetic Flexibility and Orthogonal Deprotection Relative to Free Acid and tert-Butyl Ester Derivatives

Ethyl 8-aminooctanoate hydrochloride offers a distinct synthetic advantage as a carboxyl-protected ω-amino acid building block that is orthogonal to acid-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS) [1]. The ethyl ester moiety can be selectively hydrolyzed under mild basic conditions (e.g., LiOH, NaOH) after incorporation into a peptide chain, without affecting acid-labile side-chain protecting groups such as Boc or tert-butyl esters [1]. In contrast, the free acid form (8-aminooctanoic acid) requires activation (e.g., HBTU/HOBt) for direct coupling but lacks the ability to serve as a C-terminal protecting group during multi-step syntheses. The hydrochloride salt form (MW 223.74) provides enhanced aqueous solubility and handling convenience compared to the free base ethyl ester (MW 187.28, CAS 51227-18-0), and is supplied as a crystalline powder with 95% minimum purity specification and ambient storage stability .

Peptide Synthesis Protecting Group Strategy Synthetic Intermediate

Validated Research and Industrial Application Scenarios for Ethyl 8-aminooctanoate hydrochloride and Its 8-Aminooctanoic Acid Core


Synthesis of GRPR-Targeted Bombesin Radiopharmaceuticals for Prostate and Breast Cancer PET/SPECT Imaging

Ethyl 8-aminooctanoate hydrochloride serves as a protected precursor for incorporating the 8-aminooctanoic acid (8-Aoc) linker into bombesin(7–14) peptide conjugates targeting the gastrin-releasing peptide receptor (GRPR). Validated constructs include NOTA-Bn-SCN-Aoc-BN(7–14) (IC₅₀ = 1.4 nM) and SarAr-SA-Aoc-bombesin(7–14) (IC₅₀ = 3.5 nM, tumor uptake = 13.0 %ID/g at 1 h) [6]. The ethyl ester protection enables orthogonal deprotection strategies in solid-phase peptide synthesis, while the 8-carbon alkane spacer maintains high receptor binding affinity across multiple chelator systems. This application is supported by direct evidence of GRPR-specific tumor uptake in PC-3 xenograft models and successful small-animal PET/CT imaging [6].

Design of α-Melanocyte-Stimulating Hormone (α-MSH) Peptide Conjugates for Melanoma Imaging with Optimized Linker Pharmacokinetics

The 8-aminooctanoic acid (Aoc) linker has been quantitatively validated in α-MSH peptide conjugates for melanoma targeting. In head-to-head comparisons, HYNIC-AocNle-CycMSHhex achieved tumor uptake of 22.3 ± 1.72 %ID/g at 2 h—the highest among four linker variants tested—with an IC₅₀ of 0.3 ± 0.06 nM in B16/F1 melanoma cells . A separate 2023 study comparing Aoc vs. PEG2 linkers established that the Aoc-containing conjugate produces a distinct pharmacokinetic profile with faster tumor washout (1.6- to 3.4-fold lower late-phase retention), which may be advantageous for applications requiring rapid clearance and reduced background [6]. Researchers can select the appropriate linker based on the quantitative performance differences documented in these studies.

Synthesis of ω-Amino Acid-Containing Peptidomimetic Enzyme Inhibitors Requiring Specific Hydrophobic Spacer Length Optimization

In structure-activity relationship studies of peptide-based enzyme inhibitors, 8-aminooctanoic acid was identified as the optimal linker at a critical structural position (Y) in tendamistat-derived α-amylase inhibitors, outperforming both shorter homologs (e.g., 6-aminocaproic acid) and longer-chain ω-amino acids . The ethyl ester hydrochloride form enables incorporation of the 8-carbon linker into peptide scaffolds with orthogonal protecting group compatibility. This finding provides empirical justification for procuring the 8-carbon building block when designing inhibitors that require a hydrophobic spacer of this specific length, as substitution with a 6-carbon analog would yield suboptimal inhibitory activity based on the published SAR data .

Construction of PROTAC Linkers and Bifunctional Degrader Molecules Requiring Rigid Hydrophobic Alkane Spacers

8-Aminooctanoic acid serves as a hydrophobic alkane linker in PROTAC (Proteolysis Targeting Chimera) design, where the eight-carbon chain provides the hydrophobic rigidity necessary to stabilize ternary complexes and constrain spatial orientation between the target protein ligand and E3 ubiquitin ligase ligand . The ethyl ester hydrochloride form of the compound enables stepwise incorporation into PROTAC molecules with orthogonal protecting group strategies, as the base-labile ethyl ester can be selectively removed without affecting acid-labile protecting groups commonly employed in PROTAC synthesis. Tert-butyl 8-aminooctanoate (CAS 102522-32-7) is also commercially available as a PROTAC linker, but the ethyl ester provides an alternative deprotection orthogonal option [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-aminooctanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.